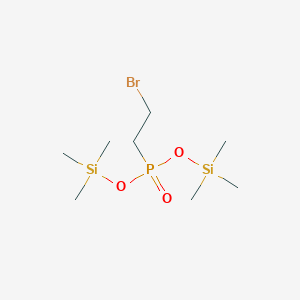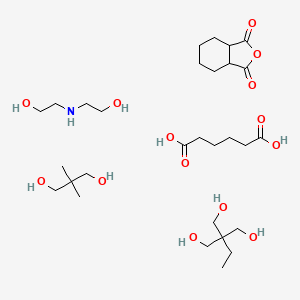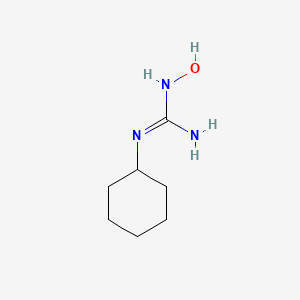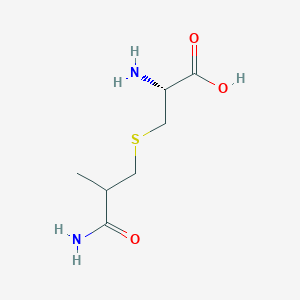
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine: is a specialized compound with a unique structure that includes an amino group, a methyl group, and a cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
- S-(3-Amino-2-methyl-3-oxopropyl) ethanethioate
- 2-Methyl-2-propanyl (3-amino-2-methyl-3-oxopropyl)carbamate
Comparison: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
66345-52-6 |
|---|---|
Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-amino-2-methyl-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H2,9,10)(H,11,12)/t4?,5-/m0/s1 |
InChI Key |
KXBHWBQXRZKERP-AKGZTFGVSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)N)C(=O)N |
Canonical SMILES |
CC(CSCC(C(=O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


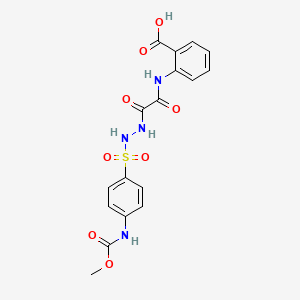

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)


